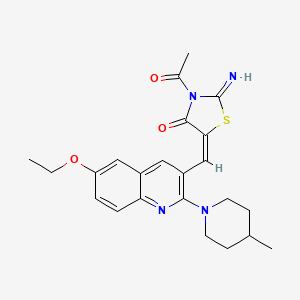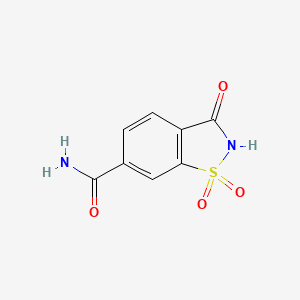
1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the University of Pittsburgh and has since been widely used in scientific research.
Mechanism of Action
MPEP acts as a negative allosteric modulator of 1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic transmission and plasticity in the central nervous system. By binding to a specific site on the receptor, MPEP reduces the activity of this compound and thereby modulates various downstream signaling pathways.
Biochemical and Physiological Effects
MPEP has been shown to modulate various biochemical and physiological processes in the brain, including synaptic plasticity, neuronal excitability, and neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPEP in lab experiments is its high selectivity and potency as an 1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone antagonist. This allows researchers to specifically target the this compound receptor and study its role in various physiological and pathological conditions. However, one limitation of using MPEP is its relatively short half-life, which requires frequent dosing in animal experiments.
Future Directions
There are several future directions for research involving MPEP. One area of interest is the development of more potent and selective 1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone antagonists that can be used in clinical settings. Another area of interest is the study of the role of this compound in various neurological disorders and the potential therapeutic applications of this compound antagonists in these conditions. Additionally, further research is needed to better understand the downstream signaling pathways affected by this compound modulation and how these pathways can be targeted for therapeutic benefit.
Synthesis Methods
MPEP can be synthesized using a multi-step process that involves the reaction of 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride to form 1-(4-methylpiperidin-1-yl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-(morpholinosulfonyl)phenol to form MPEP.
Scientific Research Applications
MPEP has been extensively used in scientific research to study the role of 1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and addiction.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-15-6-8-19(9-7-15)18(21)14-25-16-2-4-17(5-3-16)26(22,23)20-10-12-24-13-11-20/h2-5,15H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPJUAZZXCMCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)
![N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7703156.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)
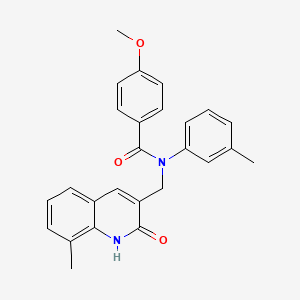
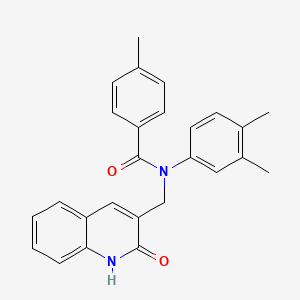


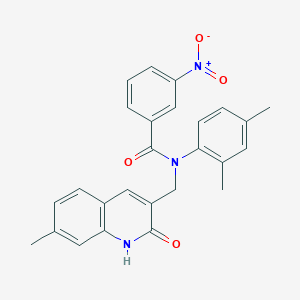
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)

